1-benzyl-N-(4-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyridinecarboxamides, which are known for their diverse biological activities. The compound’s structure incorporates a benzyl group and a methoxyphenyl moiety, contributing to its unique properties and potential applications.
1-benzyl-N-(4-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide is classified as a pyridine derivative. It features a tetrahydro-pyridine ring fused with a carboxamide functional group, which is pivotal for its biological activity.
The synthesis of 1-benzyl-N-(4-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide typically involves multi-step organic reactions. Key steps may include:
Technical details regarding specific reagents and conditions are often proprietary or vary based on the laboratory protocols used.
The molecular structure of 1-benzyl-N-(4-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide can be represented using various structural formulas:
InChI=1S/C21H22N2O3/c1-29-16-9-7-15(8-10-16)26-19-18(23)24(26)20(28)25(13-22-19)12-17(27)21-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,21,27)This representation indicates the connectivity of atoms within the molecule.
The molecular weight of this compound is approximately 350.42 g/mol . The structure features multiple functional groups that contribute to its reactivity and biological profile.
1-benzyl-N-(4-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide can participate in various chemical reactions typical of amides and heterocycles:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with novel properties.
The mechanism of action for 1-benzyl-N-(4-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide is not fully elucidated but likely involves interaction with biological targets such as enzymes or receptors.
Key points include:
The compound exhibits typical physical properties associated with organic molecules such as:
Key chemical properties include:
Relevant data from suppliers indicate that it maintains high purity levels suitable for research applications .
1-benzyl-N-(4-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide has potential applications in various scientific fields:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 593-80-6